2-Fluoro-5-vinyl-biphenyl
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Overview
Description
2-Fluoro-5-vinyl-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a fluorine atom and a vinyl group on the biphenyl structure imparts unique chemical properties to this compound, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-vinyl-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing biphenyl derivatives .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar Suzuki–Miyaura coupling reactions. The process involves the use of palladium catalysts and boronic acids or esters under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-vinyl-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of benzene rings.
Oxidation and Reduction: The vinyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Cross-Coupling Reactions: The compound can be further functionalized using cross-coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Boronic Acids/Esters: Commonly used in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Used for modifying the vinyl group
Major Products:
Functionalized Biphenyl Derivatives: Resulting from electrophilic substitution and cross-coupling reactions.
Oxidized or Reduced Vinyl Compounds: Formed through oxidation or reduction of the vinyl group.
Scientific Research Applications
2-Fluoro-5-vinyl-biphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-vinyl-biphenyl involves its interaction with various molecular targets. The fluorine atom and vinyl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
2-Fluorobiphenyl: Lacks the vinyl group but shares the fluorine-substituted biphenyl structure.
5-Vinylbiphenyl: Lacks the fluorine atom but contains the vinyl group on the biphenyl structure.
Uniqueness: 2-Fluoro-5-vinyl-biphenyl is unique due to the presence of both a fluorine atom and a vinyl group on the biphenyl structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-ethenyl-1-fluoro-2-phenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F/c1-2-11-8-9-14(15)13(10-11)12-6-4-3-5-7-12/h2-10H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTDFVOCBCSWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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